(2,3,5,6-Tetrafluorophenyl)acetic acid CAS 3516-91-4 properties
(2,3,5,6-Tetrafluorophenyl)acetic acid CAS 3516-91-4 properties
The following technical guide is structured to serve as a high-level operational monograph for researchers and drug development professionals. It prioritizes actionable chemical intelligence, specifically focusing on the compound's unique reactivity profile and its utility as a scaffold in medicinal chemistry.
CAS: 3516-91-4 | Formula: C
Executive Summary: The "Para-Hydrogen" Advantage
(2,3,5,6-Tetrafluorophenyl)acetic acid is a specialized fluorinated building block that offers a distinct advantage over its perfluorinated counterpart, pentafluorophenylacetic acid. While both compounds provide the metabolic stability and lipophilicity characteristic of polyfluorinated motifs, the 2,3,5,6-substitution pattern retains a hydrogen atom at the para-position (C4) .
For drug discovery, this "Para-H" is not merely a vacancy; it is a reactive handle. Flanked by two fluorine atoms, this proton is significantly acidified (
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | 75 – 85 °C (Estimated range) | Note: Analogous to phenylacetic acid (76°C) and 2,3,4,5,6-pentafluorophenylacetic acid (102°C). Specific batch CoA verification required. |
| Acidity ( | ~3.6 – 3.8 (Predicted) | More acidic than phenylacetic acid (4.31) due to the inductive effect (-I) of the tetrafluoro- ring system. |
| Solubility | High: MeOH, EtOH, DCM, DMSOLow: Water (<1 mg/mL) | Dissolves readily in basic aqueous buffers (pH > 7.0). |
| LogP | ~2.1 | Enhanced lipophilicity relative to non-fluorinated analogs, aiding membrane permeability. |
| Stability | Stable under ambient conditions | Avoid strong oxidizers. The C-F bonds are metabolically robust against oxidative defluorination. |
Synthetic Utility & Reactivity
The Core Workflow: Synthesis from Benzyl Halides
While often purchased, the synthesis of CAS 3516-91-4 is a self-validating protocol useful for introducing isotopic labels (
Protocol: Hydrolysis of 2,3,5,6-Tetrafluorobenzyl Nitrile
-
Precursor: 2,3,5,6-Tetrafluorobenzyl bromide (CAS 5360-80-5).
-
Reagents: Sodium Cyanide (NaCN), Ethanol (EtOH), Sulfuric Acid (H
SO ).
Step 1: Cyanation (
-
Dissolve 2,3,5,6-tetrafluorobenzyl bromide (1.0 eq) in EtOH (5 mL/mmol).
-
Add NaCN (1.2 eq) dissolved in minimal water. Caution: HCN generation risk.
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Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
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Concentrate, partition between water/DCM, and isolate the nitrile intermediate.
Step 2: Hydrolysis
-
Suspend the crude nitrile in a mixture of glacial acetic acid and conc. H
SO (1:1 v/v). -
Heat to 100°C for 4 hours.
-
Pour onto crushed ice. The acid product typically precipitates.
-
Recrystallize from Hexane/Chloroform to yield pure (2,3,5,6-tetrafluorophenyl)acetic acid.
Advanced Functionalization: The C4-Lithiation Pathway
The defining feature of this molecule is the C4-H bond. Using Lithium-Halogen Exchange logic (specifically deprotonation here), the C4 position can be activated.
-
Mechanism: The H atom at C4 is flanked by two fluorine atoms (F3 and F5). The strong inductive withdrawal renders this proton acidic enough to be removed by organolithiums (e.g.,
-BuLi or LDA) at low temperatures (-78°C), generating a stable aryllithium species. -
Application: This species can trap electrophiles (aldehydes, iodine, borates), converting the simple acid into a complex intermediate for Suzuki couplings or further derivatization.
Visualization of Chemical Logic
The following diagrams illustrate the synthesis and the divergent reactivity profile of the compound.
Diagram 1: Synthesis & Reactivity Flow
This workflow demonstrates the conversion from the benzyl bromide precursor and the unique "Para-H" functionalization pathway.
Caption: Synthesis via nitrile hydrolysis and subsequent C4-H activation for library expansion.
Applications in Drug Design
Bioisosterism & Metabolic Blocking
The 2,3,5,6-tetrafluorophenyl moiety serves as a robust bioisostere for phenyl or electron-deficient heteroaromatic rings.
-
Metabolic Stability: The C-F bonds at positions 2, 3, 5, and 6 block common sites of oxidative metabolism (CYP450 hydroxylation), significantly extending the half-life (
) of the parent drug. -
pKa Modulation: When coupled to amines to form amides, the electron-withdrawing nature of the ring reduces the electron density on the amide nitrogen, potentially altering H-bond donor capability and membrane permeability.
Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the rigid, electron-poor nature of the tetrafluorophenyl ring can be used to rigidify linkers. The acetic acid "tail" provides a standard attachment point via amide coupling, while the para-position can be functionalized to extend the chain.
Safety & Handling (GHS Classification)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents and strong bases.
References
- Chemical Synthesis:Synthesis of polyfluorinated phenylacetic acids via nitrile hydrolysis.
-
C-H Activation: Regioselective lithiation of polyfluorobenzenes. Bridges, A. J., et al. Journal of Organic Chemistry, 1990.
- pKa Estimation:Acidity of fluorinated phenylacetic acids.
-
Safety Data: GHS Classification for Fluorinated Phenylacetic Acids. PubChem Compound Summary.

2,3,4,5-Tetrafluorophenoxyacetic acid
4,5,6,7-Tetrafluorobenzo[b]furan-3(2H)-one